molecular formula C11H15ClN2O B12970204 N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride

N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride

Cat. No.: B12970204
M. Wt: 226.70 g/mol
InChI Key: LSPSMPDOELPMHK-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride typically involves the acylation of tetrahydroquinoline derivatives. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its tetrahydro form.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions.

Scientific Research Applications

N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,3,4-Tetrahydroquinolin-8-yl)acetamide
  • N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Uniqueness

N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the tetrahydroquinoline ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-8(14)13-10-6-9-4-2-3-5-11(9)12-7-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H

InChI Key

LSPSMPDOELPMHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2=CC=CC=C2NC1.Cl

Origin of Product

United States

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